3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine
Description
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine is a chemical compound with the molecular formula C12H10BrNO2. It is used primarily in research and development within the fields of organic chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a bromine atom attached to a pyridine ring and a methoxyphenyl group.
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
3-bromo-4-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-4-2-10(3-5-11)9-17-13-6-7-15-8-12(13)14/h2-8H,9H2,1H3 |
InChI Key |
WCOVFVWMYNBROS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine typically involves the bromination of 4-[(4-methoxyphenyl)methoxy]pyridine. This can be achieved through various methods, including the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine":
3-Bromo-4-methoxy-pyridine
- Pharmaceutical Development: This compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure allows modification of drug properties, enhancing efficacy .
- Agricultural Chemistry: It is used in formulating agrochemicals, including herbicides and fungicides. The compound's ability to interact with biological systems makes it valuable for developing effective crop protection agents .
- Material Science: 3-Bromo-4-methoxy-pyridine is used in producing advanced materials, including polymers and coatings. Its properties contribute to improved durability and performance in various applications .
- Biochemical Research: Researchers utilize this compound to study enzyme interactions and metabolic pathways, providing insights into biological processes and potential therapeutic targets .
2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
- Industry: The compound can be used to develop new materials with specific properties, such as electronic or photonic applications.
Halogenated Coumarin–Chalcones
- Monoamine Oxidase (MAO) Inhibitors: Halogenated coumarin–chalcones have been identified as multifunctional compounds with potential as selective and competitive inhibitors of MAO-B .
- Blood-Brain Barrier Permeability: Studies suggest that these compounds can cross the blood-brain barrier (BBB) .
- In Vitro Toxicity: In vitro toxicity analysis on Vero cells showed that these compounds were nontoxic up to 100 μg/mL .
- Reactive Oxygen Species (ROS) Scavenging: These compounds attenuated H2O2-induced cellular damage via their reactive oxygen species (ROS) scavenging effect .
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxypyridine
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-methoxyphenethylamine
Uniqueness
What sets 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine apart from similar compounds is its unique combination of a bromine atom, a pyridine ring, and a methoxyphenyl group
Biological Activity
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 264.12 g/mol. The compound features a pyridine ring substituted with a bromine atom and methoxy groups, which significantly influence its chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, making the compound a candidate for further pharmacological studies.
- Antiviral Activity : Research indicates that related compounds exhibit antiviral properties, suggesting that this compound may also possess similar effects against viral infections .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, indicating potential for development as an anticancer agent.
Biological Activity Summary Table
Study on Cytochrome P450 Inhibition
In a study investigating the inhibitory effects on cytochrome P450 enzymes, this compound demonstrated significant inhibition of CYP1A2 and CYP2C19. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic settings.
Anticancer Activity Evaluation
A separate investigation evaluated the anticancer potential of related compounds in vitro against various cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells. This selectivity highlights the therapeutic promise of this compound in cancer treatment .
Research Findings and Future Directions
The ongoing research into this compound suggests a promising role in drug development, particularly as an inhibitor of cytochrome P450 enzymes and as a potential anticancer agent. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the exact pathways through which this compound exerts its biological effects.
- Structural Modifications : To optimize the compound for enhanced potency and selectivity against desired biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
